molecular formula C14H13F3N2O2S B2401001 Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate CAS No. 1211673-52-7

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate

Cat. No. B2401001
CAS RN: 1211673-52-7
M. Wt: 330.33
InChI Key: GZJCWFGSWMRGPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate is a chemical compound with the CAS Number: 78743-00-7 . It has a molecular weight of 316.32 and its IUPAC name is ethyl 2-(2-(3-(trifluoromethyl)phenyl)-1H-1lambda3-thiazol-4-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.32 . It is stored at a temperature between 28 C .

Scientific Research Applications

Glucosidase Inhibition Studies

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate has been studied for its potential in glucosidase inhibition. A study by Babar et al. (2017) synthesized a series of related compounds and tested their α-glucosidase and β-glucosidase inhibition activities. These compounds showed significant inhibition towards the enzymes, with one compound exhibiting high inhibition towards α-glucosidase, highlighting its potential in this area (Babar et al., 2017).

Molecular Docking and Pharmacological Activities

The compound has also been involved in molecular docking and pharmacological studies. Attimarad et al. (2017) synthesized a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and screened them for anti-inflammatory, analgesic, and antioxidant activities. These studies showed significant pharmacological activities, correlating with the results from molecular docking studies (Attimarad et al., 2017).

Crystal Structure Analysis

The crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, providing insights into its molecular configuration. This analysis contributes to understanding the structural basis of its biological activities (DyaveGowda et al., 2002).

Antimicrobial Activities

Research has also explored the antimicrobial properties of thiazole derivatives, which include compounds structurally similar to this compound. Studies have reported the synthesis of these compounds and their testing against various bacterial and fungal strains, indicating potential antimicrobial applications (Wardkhan et al., 2008).

Antiamoebic Activity and Cytotoxicity

The compound has also been evaluated for its antiamoebic activity and cytotoxicity. Shirai et al. (2013) synthesized related thiazole derivatives and tested them against Acanthamoeba polyphaga, demonstrating good in vitro antiamoebic activity. These compounds also exhibited lower cytotoxicity compared to commercial agents, suggesting their safety and effectiveness as amoebicidal agents (Shirai et al., 2013).

properties

IUPAC Name

ethyl 2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-2-21-12(20)7-11-8-22-13(19-11)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJCWFGSWMRGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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